3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)-methylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(12-6-3-5-11(15)9-12)21(19,20)13-7-2-4-10(8-13)14(17)18/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFTRWOVSFWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with methylamine, followed by the reaction with benzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
- Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
- Industry: It is employed in the production of specialty chemicals and materials.
Detailed Analysis of Applications
The mechanism by which 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves the reaction of 3-chlorobenzenesulfonyl chloride with methylamine, followed by the reaction with benzoic acid. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
This compound undergoes various chemical reactions, including:
- Oxidation: Under specific conditions, it can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include potassium permanganate () and hydrogen peroxide ().
- Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are used.
- Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Safety and Hazards
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is classified with the following hazard statements :
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Precautionary statements include : P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.
Related Compounds
Similar compounds include:
- 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzenesulfonic acid
- 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzamide
- 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzyl alcohol
Mechanism of Action
The mechanism by which 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Sulfamoyl Benzoic Acid Derivatives
3-(N-(o-Tolyl)sulfamoyl)benzoic acid (4a)
- Structure : Replaces the 3-chlorophenyl group with an o-tolyl (2-methylphenyl) group.
- Synthesis : Prepared via hydrolysis of ethyl 3-(N-(o-tolyl)sulfamoyl)benzoate using lithium hydroxide in THF/water .
- Key Differences : The methyl substituent on the phenyl ring may enhance lipophilicity but reduce electronic effects compared to chlorine.
3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid (NPL-1011) Structure: Contains dual sulfamoyl groups and a carboxylate, enhancing polar interactions. Activity: Binds to Dvl-1 PDZ domains with moderate affinity, as detected via NMR chemical shift changes . Comparison: The additional sulfamoyl group in NPL-1011 increases molecular weight (C₁₉H₁₅N₂O₈S₂, MW: 487.46 g/mol) and likely improves target engagement compared to the monovalent sulfamoyl group in the target compound.
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid (CAS 721903-22-6) Structure: Substitutes the methyl group with a benzyl moiety and replaces the 3-chlorophenyl with a 4-chlorophenyl group. Properties: Higher molecular weight (C₂₀H₁₆ClNO₄S, MW: 401.86 g/mol) and altered steric effects due to the benzyl group .
Chlorophenyl-Substituted Analogues
(Z)-3-(2-(5-(N-(3-Chloro-4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10o) Structure: Features a 3-chloro-4-fluorobenzyl group and a hydrazinyl linker. Synthesis: High yield (87%) via method A, characterized by ¹H/¹³C NMR and HRMS . Comparison: The fluorinated benzyl group may enhance metabolic stability compared to the non-fluorinated target compound.
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone Impurity A) Structure: Contains a 4-chloro-3-sulfamoylbenzoyl group linked to benzoic acid. Activity: Used as a reference standard in pharmaceutical quality control .
Physicochemical Properties
Key Observations :
Biological Activity
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is a compound with significant potential in biochemical and medicinal research. Its unique structure, featuring a chlorophenyl and sulfamoyl group attached to a benzoic acid core, allows for diverse biological interactions. This article explores its biological activities, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-chlorobenzenesulfonyl chloride with methylamine, followed by the reaction with benzoic acid. Common solvents used include dichloromethane or toluene, conducted under controlled temperatures to optimize yield and purity.
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, potentially altering their structure and function. Additionally, the chlorophenyl moiety may engage with hydrophobic pockets in various enzymes or receptors, modulating their activity .
Enzyme Interaction
Research indicates that this compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. It has shown promise in enhancing the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells .
Study on Protein Degradation
A study highlighted that derivatives of benzoic acid, including this compound, significantly activated cathepsins B and L, essential enzymes in protein degradation pathways. The activation levels reached as high as 467.3 ± 3.9% in cell-based assays, suggesting that this compound could be a candidate for developing modulators of proteostasis networks .
Occupational Exposure Studies
In an occupational health context, similar compounds have been studied for their sensitization potential. For instance, a related compound was linked to respiratory sensitization among factory workers, indicating that structural analogs might also pose similar risks . This emphasizes the need for careful handling and further investigation into the safety profiles of such compounds.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid | Moderate enzyme inhibition | Different chlorophenyl positioning |
| 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzamide | Antiproliferative activity | Benzamide instead of benzoic acid |
| 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzyl alcohol | Antioxidant properties | Alcohol functional group adds different reactivity |
Q & A
How can the synthesis of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid be optimized for higher yield and purity?
Answer:
The synthesis typically involves sulfamoylation and chlorination steps. Key optimizations include:
- Reagent Ratios : Use a 1.2:1 molar ratio of methylamine to 3-chlorophenylsulfonyl chloride to minimize side reactions .
- Temperature Control : Maintain the reaction at 0–5°C during sulfamoylation to prevent decomposition of intermediates .
- Catalysis : Introduce FeCl₃ (0.5–1 mol%) during chlorination to enhance regioselectivity and reduce byproducts .
- Purification : Employ gradient recrystallization (e.g., ethanol/water mixtures) followed by column chromatography (hexane:ethyl acetate, 4:1) for >95% purity .
What advanced spectroscopic techniques are recommended for structural elucidation of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₁Cl₂NO₄S) with <2 ppm error .
- Multinuclear NMR :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., InChIKey: NVBDESMQYRNCMG) .
What methodologies are used to evaluate its biological activity, particularly enzyme inhibition?
Answer:
- In Vitro Assays :
- α-Glucosidase/α-Amylase Inhibition : Use p-nitrophenyl glycoside substrates; IC₅₀ values calculated via dose-response curves (0.1–100 µM) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms .
- Molecular Targets : Screen against sulfotransferases or carbonic anhydrases due to sulfamoyl moiety interactions .
How should researchers address contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from assay conditions or compound purity. Mitigation strategies:
- Standardize Protocols : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and enzyme sources (recombinant vs. tissue-extracted) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Control Experiments : Include positive controls (e.g., acarbose for α-glucosidase) to calibrate activity thresholds .
What computational approaches predict the compound’s binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with:
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability and residue interactions .
How does this compound compare to analogs like 3-chloro-4-(methylsulfanyl)benzoic acid in reactivity?
Answer:
- Electrophilicity : The sulfamoyl group increases electrophilic character vs. methylsulfanyl analogs, enhancing nucleophilic substitution reactivity .
- Oxidative Stability : Sulfamoyl derivatives resist oxidation under ambient conditions, unlike thioether-containing analogs .
- Biological Selectivity : Sulfamoyl moieties improve target specificity for enzymes with anion-binding pockets (e.g., carbonic anhydrases) .
What analytical methods are critical for quantifying this compound in complex matrices?
Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% H₃PO₄, 45:55) at λ = 254 nm .
- LC-MS/MS : Employ ESI+ mode (m/z 358.0 → 214.0 for quantification; LOD < 10 ng/mL) .
- Sample Prep : Solid-phase extraction (C18 cartridges) to remove matrix interferents from biological fluids .
What synthetic routes are available for generating derivatives with enhanced solubility?
Answer:
- Salt Formation : React with sodium bicarbonate to form water-soluble sodium carboxylate salts .
- PEGylation : Attach polyethylene glycol (PEG-500) via esterification (DCC/DMAP catalysis) .
- Prodrug Design : Synthesize methyl ester prodrugs hydrolyzed in vivo by esterases .
How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24 hours .
- Plasma Stability : Add compound to human plasma (10% DMSO); quench with acetonitrile and analyze remaining intact molecule .
- Light/Temperature : Store at -20°C in amber vials to prevent photolytic decomposition .
What strategies resolve low reproducibility in sulfamoylation reactions?
Answer:
- Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmosphere (N₂/Ar) .
- Reagent Purity : Distill methylamine hydrochloride before use; confirm by melting point (99–102°C) .
- Reaction Monitoring : Track progress via TLC (silica gel, Rf ≈ 0.5 in hexane:ethyl acetate 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
